

Bromoacetic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromoacetic anhydride*

Cat. No.: *B082147*

[Get Quote](#)

CAS Number: 13094-51-4

This guide provides an in-depth overview of **bromoacetic anhydride**, a reactive chemical intermediate with significant applications in chemical synthesis and bioconjugation, particularly relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Bromoacetic anhydride, with the molecular formula $C_4H_4Br_2O_3$, is the symmetrical anhydride of bromoacetic acid.^{[1][2]} Structurally, it consists of two bromoacetyl groups linked by an oxygen atom. The presence of the electron-withdrawing bromine atoms and the anhydride linkage makes it a highly reactive acylating and alkylating agent.

Molecular Formula: $C_4H_4Br_2O_3$

Molecular Weight: 259.88 g/mol ^{[1][2]}

IUPAC Name: (2-bromoacetyl) 2-bromoacetate

Synonyms: 2-**Bromoacetic anhydride**, Bromoacetyl anhydride, Acetic acid, 2-bromo-, 1,1'-anhydride

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **bromoacetic anhydride**.

Property	Value	Source(s)
CAS Number	13094-51-4	[1] [2]
Molecular Formula	C ₄ H ₄ Br ₂ O ₃	[1] [2]
Molecular Weight	259.88 g/mol	[1] [2]
Appearance	White to brown solid	[3]
Melting Point	31-36 °C	[1] [4]
Boiling Point	226.2 °C at 760 mmHg	[2] [3]
Density (Predicted)	2.138 ± 0.06 g/cm ³	[1] [4]
Solubility	Decomposes in water. Soluble in various organic solvents.	
InChI Key	FUKOTTQGWQVMQB-UHFFFAOYSA-N	
SMILES	BrCC(=O)OC(=O)CBr	

Core Applications in Research and Development

Bromoacetic anhydride is a valuable reagent for the introduction of the bromoacetyl group into molecules. This functional group is particularly useful as a selective alkylating agent for nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins. This specific reactivity forms the basis of its primary applications in:

- **Bioconjugation and Antibody-Drug Conjugate (ADC) Development:** The bromoacetyl group can react with surface-exposed cysteine residues on antibodies or other proteins to form stable thioether linkages. This allows for the site-specific attachment of payloads such as cytotoxic drugs, fluorescent dyes, or other reporter molecules.
- **Peptide Chemistry:** It is used for the N-terminal bromoacetylation of peptides. These modified peptides can then be used for various purposes, including cyclization,

polymerization, or conjugation to carrier proteins to enhance immunogenicity.

- **Cross-linking Agents:** Due to its bifunctional nature (two bromoacetyl groups), it can potentially be used in cross-linking studies to probe protein structure and interactions.

Experimental Protocols

A key application of **bromoacetic anhydride** is in the bromoacetylation of peptides. The following protocol describes a method for the manual N-bromoacetylation of a protected peptide on a resin, where **bromoacetic anhydride** is formed in situ.

Protocol: Manual N-Bromoacetylation of a Resin-Bound Peptide

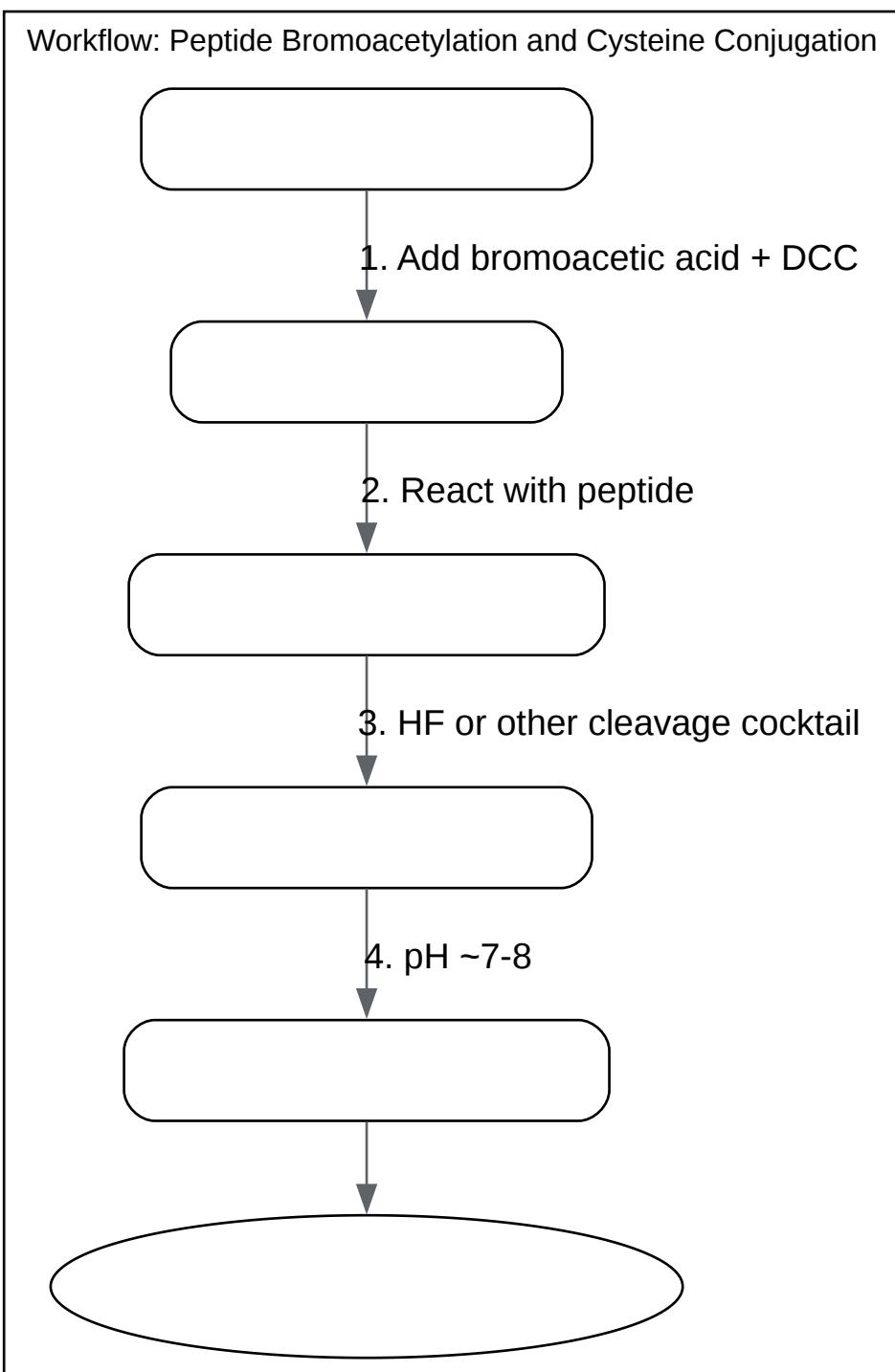
Objective: To introduce a bromoacetyl group at the N-terminus of a solid-phase-synthesized peptide. This method involves the in situ formation of **bromoacetic anhydride** from bromoacetic acid using a carbodiimide coupling agent.

Materials:

- Protected peptide bound to a suitable resin (e.g., PAM resin)
- Bromoacetic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (CH_2Cl_2)
- Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

Procedure:

- Preparation of the Activating Solution:
 - In a separate vessel, dissolve 298 mg (2 mmol) of bromoacetic acid in 5 mL of dichloromethane.
 - To this solution, add 2 mL of a 0.5 M solution of DCC in dichloromethane (1 mmol DCC).


- Stir the solution for 15 minutes at 25°C. During this time, the bromoacetic acid will react with DCC to form the symmetric **bromoacetic anhydride** and dicyclohexylurea (DCU) as a byproduct.
- **Bromoacetylation of the Peptide:**
 - The resin-bound peptide with a free N-terminus is placed in an appropriate reaction vessel.
 - The pre-activated solution containing **bromoacetic anhydride** is added to the resin.
 - The reaction is allowed to proceed, typically with agitation, for a time sufficient to ensure complete acylation of the peptide's N-terminus. Reaction times can range from 30 minutes to a few hours and can be monitored using standard methods like the Kaiser test.
- **Washing and Deprotection:**
 - Following the reaction, the resin is thoroughly washed with dichloromethane to remove excess reagents and the DCU byproduct.
 - The bromoacetylated peptide can then be deprotected and cleaved from the resin using standard procedures, such as treatment with anhydrous hydrogen fluoride (HF) or other appropriate cleavage cocktails.

Note: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn, as bromoacetic acid and its derivatives are corrosive and toxic.

Visualizing Chemical and Experimental Workflows

The following diagrams illustrate the molecular structure of **bromoacetic anhydride** and a typical experimental workflow for its use in peptide modification and conjugation.

Caption: Molecular structure of **bromoacetic anhydride**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for peptide modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 13094-51-4 CAS MSDS (BROMOACETIC ANHYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy Bromoacetic anhydride | 13094-51-4 [smolecule.com]
- 4. Di(bromoacetic)anhydride [chembk.com]
- To cite this document: BenchChem. [Bromoacetic Anhydride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082147#bromoacetic-anhydride-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b082147#bromoacetic-anhydride-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com